Stiripentol
Overview
Description
Synthesis Analysis
Stiripentol's synthesis involves a facile one-pot process that is both commercially viable and eco-friendly. Initially, 3,4-dihydroxy benzaldehyde is treated with methylene diiodide using KOH, undergoing in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone, followed by Regioselective Luche reduction to yield pure Stiripentol (Sudrik et al., 2022).
Molecular Structure Analysis
Detailed vibrational spectroscopic features of Stiripentol, aided by density functional theory (DFT) computations, have been explored to understand its structure thoroughly. The study included frontier molecular orbital analysis, distribution of electric charges, and natural bond orbital analysis. Hirshfeld surface maps and 2D fingerprint plots were studied to gain insights into Stiripentol's intermolecular interactions (Almutairi et al., 2019).
Chemical Reactions and Properties
Stiripentol undergoes a series of metabolic transformations, highlighting its complex interaction with biological systems. These include cytochrome P-450-mediated cleavage of the methylenedioxy ring to yield catechol derivatives and side chain isomerism, indicating the drug's metabolic fate involves several distinct pathways (Zhang et al., 1990).
Physical Properties Analysis
The study of Stiripentol in its supercooled liquid, amorphous (glass), and crystalline states by broadband dielectric spectroscopy (BDS), differential scanning calorimetry, X-ray diffraction, and optical microscopy highlighted its relaxation dynamics versus crystallization kinetics in the amorphous state. This research aimed to find a correlation between the crystallization kinetics and the molecular dynamics of Stiripentol, which would allow the prediction of its crystallization time as a function of temperature (Ruiz et al., 2017).
Chemical Properties Analysis
The chemical properties of Stiripentol, including its stability under various conditions, were investigated through a stability-indicating HPLC-DAD method. This study demonstrated Stiripentol's marked stability under alkaline hydrolytic stress conditions, thermal, oxidative, and photolytic conditions, only degrading under acidic conditions. This degradation process formed a well-resolved product from the pure drug, highlighting its chemical robustness and the importance of a detailed understanding of its stability for quality control and stability studies (Darwish et al., 2014).
Scientific Research Applications
Antiepileptic Properties and Mechanisms
- GABAA-Receptor Modulation : Stiripentol enhances the duration of opening of GABAA-receptor channels, indicating its role in epileptic seizure control (Quilichini et al., 2006).
- Effectiveness in Severe Myoclonic Epilepsy in Infancy (SMEI) : A randomized placebo-controlled study demonstrated the efficacy of stiripentol in reducing seizure frequency in children with SMEI (Chiron et al., 2000).
- Higher Anticonvulsant Properties in the Immature Brain : Stiripentol exhibits more pronounced anticonvulsant effects in the immature rat brain compared to the mature brain (Auvin et al., 2013).
- Unique Mechanism on GABAA Receptors : It acts as a positive allosteric modulator of GABAA receptors, showing subunit-dependent effects, which might explain its efficacy in childhood-onset epilepsies (Fisher, 2011).
Therapeutic Applications Beyond Epilepsy
- Protection Against Calcium Oxalate Nephrolithiasis : Stiripentol demonstrates potential in reducing urine oxalate excretion and protecting kidneys in models of calcium oxalate nephropathy and ethylene glycol poisoning (Le Dudal et al., 2019).
- Interactions with Other Medications : It interacts with other anticonvulsants, such as benzodiazepines, through GABAA receptor modulation without affecting their potency (Fisher, 2011).
Future Directions
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Stiripentol | |
CAS RN |
49763-96-4, 137767-55-6 | |
Record name | Stiripentol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stiripentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIRIPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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